(4-{4-[(4-Fluorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
1-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE is a complex organic compound that features a combination of fluorobenzenesulfonyl, methylphenyl, oxazolyl, and furanoyl groups attached to a piperazine ring
Preparation Methods
The synthesis of 1-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves multiple steps, each requiring specific reagents and conditions. One common method involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorobenzenesulfonyl group: This step typically involves the reaction of the oxazole intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the furanoyl group: This can be done through an acylation reaction using furan-2-carbonyl chloride.
Formation of the final piperazine derivative: The final step involves the reaction of the intermediate with piperazine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Scientific Research Applications
1-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Material Science: The compound’s unique structure may impart desirable properties to materials, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 1-[4-(4-FLUOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-(FURAN-2-CARBONYL)PIPERAZINE include:
4-Fluorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
2-Chloro-4-fluorobenzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
4-Methylphenyl derivatives: Compounds containing the 4-methylphenyl group, which may exhibit similar chemical properties.
Properties
Molecular Formula |
C25H22FN3O5S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
[4-[4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H22FN3O5S/c1-17-4-6-18(7-5-17)22-27-23(35(31,32)20-10-8-19(26)9-11-20)25(34-22)29-14-12-28(13-15-29)24(30)21-3-2-16-33-21/h2-11,16H,12-15H2,1H3 |
InChI Key |
KJGCKZWCWBJYAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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